molecular formula C15H14ClFN2O2 B1385012 N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide CAS No. 1020056-19-2

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B1385012
CAS No.: 1020056-19-2
M. Wt: 308.73 g/mol
InChI Key: XTRKUFDGVQOJJP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C15H14ClFN2O2 and its molecular weight is 308.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. A study by Sunder and Maleraju (2013) synthesized eight derivatives and tested them for anti-inflammatory activity, finding that among these compounds, several showed significant or moderate anti-inflammatory effects (Sunder & Maleraju, 2013).

Antimalarial Activity

Another research application is in the domain of antimalarial activity. Werbel et al. (1986) explored a series of related compounds for their efficacy against Plasmodium berghei in mice, noting significant antimalarial potency and encouraging properties for clinical trials (Werbel et al., 1986).

Hydrogen Bond Studies

The study of hydrogen bonds in similar compounds has also been a significant area of research. Romero and Margarita (2008) synthesized six substituted acetamides, including N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, and investigated their intra- and intermolecular hydrogen-bonding through various spectroscopic techniques (Romero & Margarita, 2008).

Metabolism Studies

Research into the metabolism of related chemical compounds is also relevant. Baldwin and Hutson (1980) studied the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, revealing insights into the metabolic pathways and identifying various metabolites (Baldwin & Hutson, 1980).

Antimicrobial Agents

The synthesis and evaluation of compounds as antimicrobial agents is another research application. Parikh and Joshi (2014) synthesized a series of derivatives and assessed their antimicrobial properties, finding that some compounds exhibited high potency against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014).

Herbicidal Activity

The compound and its derivatives have also been studied for herbicidal activity. Wu et al. (2011) synthesized and evaluated the herbicidal activities of several N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, finding that most compounds had better herbicidal activities against dicotyledonous weeds (Wu et al., 2011).

Radioligand for Peripheral Benzodiazepine Receptor

Zhang et al. (2005) studied a deuterium-substituted analogue of a related compound as a radioligand for peripheral benzodiazepine receptor, demonstrating its potential in reducing the in vivo metabolic rate (Zhang et al., 2005).

Synthesis of New AB-type Monomers

Research into the synthesis of new monomers for polybenzimidazoles includes the use of N-(4,5-dichloro-2-nitrophenyl)acetamide derivatives. Begunov and Valyaeva (2015) explored this area, contributing to the development of new materials (Begunov & Valyaeva, 2015).

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-7-10(18)2-5-13(14)17/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRKUFDGVQOJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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